molecular formula C21H29N3O9 B1463607 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate CAS No. 1263044-56-9

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

Cat. No. B1463607
M. Wt: 467.5 g/mol
InChI Key: RKGUGSULMVQEIX-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C21H29N3O9 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Material Science

One study describes the synthesis of novel copolymers of styrene, incorporating alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, showcasing applications in material science. These copolymers exhibit high thermal stability and potential for diverse material science applications due to their unique structural and thermal properties (Kharas et al., 2013).

Biological and Medical Applications

Another significant area of research is the development of new hybrid anticonvulsant agents. A study synthesized a library of compounds as potential new hybrid anticonvulsant agents, combining the chemical fragments of well-known antiepileptic drugs, demonstrating their efficacy in preclinical seizure models (Kamiński et al., 2015).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones reveal potential applications in combating resistant bacterial strains. This study underscores the role of novel synthetic compounds in addressing the challenge of antibiotic resistance (Sharma et al., 2004).

Electrochemical and Spectroelectrochemical Properties

Research into poly(2,5-dithienylpyrrole) (PSNS) derivatives functionalized with various chromophore units like azobenzene, coumarin, and fluorescein investigates their electrochemical and spectroelectrochemical properties. These studies explore the effects of chromophore substituents on conducting polymers, paving the way for applications in electrochromic devices and optoelectronic technologies (Yigit et al., 2015).

Liposome Coupling for Immunization

The development of thiol-reactive heterobifunctional reagents for coupling peptides to liposomes is another innovative application. This approach aims to enhance the efficacy of synthetic vaccination formulations by improving the immunogenicity and accessibility of conjugates, demonstrating the potential of these compounds in biomedical research and vaccine development (Frisch et al., 1996).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGUGSULMVQEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
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(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
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(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 4
Reactant of Route 4
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
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(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Reactant of Route 6
Reactant of Route 6
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

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